molecular formula C20H19N5O4 B2941273 (E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 1021077-23-5

(E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

货号: B2941273
CAS 编号: 1021077-23-5
分子量: 393.403
InChI 键: JFNXJAFMIOZCBZ-RMKNXTFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a structurally complex imidazopurine derivative characterized by a fused imidazo[2,1-f]purine core. Key features include:

  • Methyl groups: Two methyl groups at positions 1 and 7, which may influence steric hindrance and metabolic stability.
  • Acetic acid moiety: A carboxylic acid group at position 8, enabling hydrogen bonding and salt formation.

This compound belongs to a class of purine derivatives with reported biological activities, though its specific pharmacological profile remains under investigation.

属性

IUPAC Name

2-[4,7-dimethyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-13-11-25-16-17(21-19(25)24(13)12-15(26)27)22(2)20(29)23(18(16)28)10-6-9-14-7-4-3-5-8-14/h3-9,11H,10,12H2,1-2H3,(H,26,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNXJAFMIOZCBZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Structural Overview

The compound features a unique structure that includes an imidazo[2,1-f]purine core, which is known for its diverse pharmacological properties. The presence of the cinnamyl group and acetic acid moiety may contribute to its biological effects.

Molecular Formula and Weight

  • Molecular Formula: C17H19N3O4
  • Molecular Weight: 341.35 g/mol

Anticancer Properties

Research has indicated that compounds similar to (E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid exhibit significant anticancer properties. For instance, studies have shown that imidazo[2,1-f]purines can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. Antioxidants are crucial in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example:

  • Phosphodiesterases (PDEs): Compounds derived from imidazo[2,1-f]purines have shown inhibitory effects on PDEs, which are important in regulating intracellular signaling pathways.
  • Kinases: The potential for kinase inhibition could lead to therapeutic applications in cancer treatment.

Neuroprotective Effects

Some studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of related imidazo[2,1-f]purines. The results indicated that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antioxidant Activity

In a study focusing on antioxidant properties, researchers found that compounds with similar structural features to (E)-2-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid demonstrated significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative stress-related diseases.

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Reference
AnticancerImidazo[2,1-f]purines10 - 30Journal of Medicinal Chemistry
AntioxidantCinnamyl derivatives5 - 15Antioxidants
PDE InhibitionVarious derivatives50 - 100Biochemical Pharmacology
Kinase InhibitionStructural analogs20 - 60Cancer Research

相似化合物的比较

Key Observations :

  • The cinnamyl group confers higher molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., ) , which may influence bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。